molecular formula C9H11N3 B11920566 (4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine

(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine

Cat. No.: B11920566
M. Wt: 161.20 g/mol
InChI Key: MNVGSBMKDVZEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine is a functionalized 7-azaindole derivative offered as a high-quality building block for medicinal chemistry and drug discovery research. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in drug design, renowned for its role as a bioisostere of purines, indoles, and pyrrolopyrimidines . This makes it a versatile core scaffold for investigating structure-activity relationships (SAR) in the development of targeted therapeutics . The primary research value of this compound lies in its potential for the synthesis of novel kinase inhibitors. 7-Azaindole derivatives are prominent in medicinal chemistry, with several FDA-approved drugs such as the CSF1R inhibitor Pexidartinib and the B-Raf inhibitor Vemurafenib exemplifying the scaffold's significant therapeutic potential . Researchers are actively developing 7-azaindole-based compounds to target a wide range of kinases, including Fibroblast Growth Factor Receptors (FGFR) , Janus Kinase 3 (JAK3), and the Epidermal Growth Factor Receptor (EGFR) . The methanamine functional group at the 2-position presents a key synthetic handle for further derivatization via cross-coupling reactions or amide bond formation, allowing researchers to explore and optimize interactions with kinase ATP-binding sites. This product is intended for research applications only, specifically for use in biological imaging probes, coordination chemistry studies, and the discovery of new bioactivities . It is strictly for laboratory research and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

(4-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine

InChI

InChI=1S/C9H11N3/c1-6-2-3-11-9-8(6)4-7(5-10)12-9/h2-4H,5,10H2,1H3,(H,11,12)

InChI Key

MNVGSBMKDVZEGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(NC2=NC=C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable amine under base-mediated conditions to form the pyrrolopyridine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group (-CH<sub>2</sub>NH<sub>2</sub>) undergoes oxidation under controlled conditions. While direct experimental data for this specific compound is limited, analogous pyrrolopyridine derivatives suggest potential pathways:

Reaction TypeReagents/ConditionsProductSource
Amine oxidationKMnO<sub>4</sub> (acidic conditions)Aldehyde or nitrile derivatives

For example, oxidation of the methanamine group could yield (4-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)formaldehyde, a key intermediate for further functionalization.

Substitution Reactions

The pyrrolopyridine core participates in electrophilic and nucleophilic substitution reactions. The methyl group at position 4 and the methanamine at position 2 direct reactivity to specific sites:

Aromatic electrophilic substitution

The electron-rich C5 and C7 positions are susceptible to electrophilic attack.

Reaction TypeReagents/ConditionsProductSource
HalogenationPOCl<sub>3</sub>, PCl<sub>5</sub>Chlorinated derivatives
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitro-substituted analogs

In FGFR inhibitor studies, chlorination at position 5 using POCl<sub>3</sub> improved binding affinity by forming hydrogen bonds with glycine residues .

Nucleophilic aromatic substitution

The presence of electron-withdrawing groups (e.g., Cl at C5) enables displacement reactions:

Leaving GroupNucleophileConditionsProductSource
ClAmines, alkoxidesPd catalysis, high temperatureAryl ethers/amines

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeReagents/ConditionsProductSource
Suzuki couplingAryl boronic acids, Pd(PPh<sub>3</sub>)<sub>4</sub>Biaryl derivatives
Buchwald-Hartwig aminationPd<sub>2</sub>(dba)<sub>3</sub>, XantphosN-aryl/alkyl derivatives

For instance, introducing a 3,5-dimethoxyphenyl group via Suzuki coupling enhanced FGFR1 inhibitory activity (IC<sub>50</sub> = 7 nM) .

Acylation and Protection of the Amine Group

The primary amine undergoes standard acylation and protection-deprotection reactions:

Reaction TypeReagents/ConditionsProductSource
AcylationAcetyl chloride, baseAcetamide derivative
Boc protection(Boc)<sub>2</sub>O, DMAPtert-butyl carbamate-protected amine

Protection is critical during multi-step syntheses to prevent undesired side reactions .

Reduction Reactions

While direct reduction data is sparse, hydrogenation of analogous compounds suggests:

Reaction TypeReagents/ConditionsProductSource
Ring hydrogenationH<sub>2</sub>, Pd/CSaturated pyrrolidine derivatives

Biological Activity and Mechanistic Implications

Derivatives of this compound exhibit potent FGFR inhibition (e.g., 4h : FGFR1 IC<sub>50</sub> = 7 nM) . Key structure-activity relationship (SAR) findings include:

  • Position 2 (methanamine) : Forms hydrogen bonds with kinase hinge regions.

  • Position 5 : Electronegative substituents (e.g., CF<sub>3</sub>) enhance binding via interactions with G485 .

  • Position 4 (methyl) : Steric effects modulate selectivity across FGFR isoforms .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H11N3
  • Molecular Weight : 161.20 g/mol
  • IUPAC Name : (4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine
  • CAS Number : 1638768-08-7

The compound features a pyrrolo[2,3-b]pyridine structure, which is known for its biological activity due to the presence of nitrogen atoms in the ring system that can participate in various interactions with biological targets.

Anticancer Activity

Recent studies have indicated that this compound may exhibit anticancer properties through the inhibition of the Mer receptor tyrosine kinase (MERTK). MERTK is implicated in tumor progression and immune evasion. A study conducted by Pflug et al. demonstrated that compounds designed to fit into the active site of MERTK showed promising docking scores, suggesting potential efficacy as anticancer agents .

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound. Due to its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress, it may have applications in treating neurodegenerative diseases. Investigations into its mechanism of action revealed that it could influence pathways related to neuronal survival and synaptic plasticity .

Data Tables

The following table summarizes key studies related to the applications of this compound:

Study ReferenceApplication AreaKey Findings
Pflug et al. AnticancerInhibition of MERTK; promising docking scores for potential drug development
Neuroprotection Study NeuroprotectionModulation of neurotransmitter systems; potential for treating neurodegenerative diseases
Drug Development Insights Drug DesignExplored structure-activity relationships; identified key pharmacophoric elements for efficacy

Case Study on Anticancer Efficacy

In a controlled study evaluating various compounds for their ability to inhibit MERTK, this compound was identified as a lead compound due to its significant interaction with critical amino acids in the active site of MERTK. The study utilized molecular docking simulations to predict binding affinities and subsequently validated these findings through in vitro assays demonstrating reduced cell viability in cancer cell lines expressing MERTK.

Neuroprotective Mechanism Exploration

A separate investigation focused on the neuroprotective properties of this compound revealed that it could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors, indicating its potential utility in therapeutic strategies for neurodegenerative conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Methanamine Substituents

(a) (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine (CAS 933691-76-0)
  • Structure : Lacks the 4-methyl group but retains the methanamine at the 2-position.
  • Properties: Molecular formula C₈H₉N₃, average mass 147.18 g/mol.
  • Applications : A precursor in synthesizing kinase inhibitors, as seen in Aurora A-targeting compounds .
(b) (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine (CAS 267876-25-5)
  • Structure : Methanamine at the 5-position instead of the 2-position.
  • Impact : Positional isomerism shifts the amine’s spatial orientation, affecting interactions with hydrophobic pockets in enzymatic active sites. This compound has a similarity score of 0.90 to the target molecule, suggesting overlapping but distinct pharmacological profiles .

Methyl Substituent Variations

(a) 4-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS 74420-00-1)
  • Structure : Lacks the methanamine group but retains the 4-methyl substitution.
  • Properties : Simpler structure with molecular formula C₈H₈N₂. The absence of the amine limits hydrogen bonding capacity, rendering it less suitable for drug development but useful as a building block in medicinal chemistry .
(b) 4-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS not listed)
  • Structure : Features an amine at the 5-position and a methyl group at the 4-position.
  • Role : This dual substitution pattern is observed in intermediates for multi-target agents, where the 5-amine may participate in covalent bonding with targets .

Core Heterocycle Modifications

(a) (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine (CAS 867140-61-2)
  • Structure : Pyridine fusion at the [2,3-c] position instead of [2,3-b].
  • Impact : Alters electron distribution and ring planarity, affecting π-π stacking in protein binding. This compound is cataloged in specialty chemical libraries for drug discovery .
(b) N-Methyl(thieno[2,3-b]pyridin-2-yl)methanamine
  • Structure: Replaces the pyrrolo ring with thieno[2,3-b]pyridine.
  • This derivative is 97% pure and used in early-stage antibacterial research .

Functional Group Replacements

(a) 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide (CAS 223376-47-4)
  • Structure : Carboxamide replaces methanamine at the 2-position.
  • This modification is common in CNS drug candidates .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature
(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine Not listed C₉H₁₁N₃ 161.21 4-methyl, 2-methanamine
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine 933691-76-0 C₈H₉N₃ 147.18 No methyl group
(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine 267876-25-5 C₈H₉N₃ 147.18 5-methanamine
4-Methyl-1H-pyrrolo[2,3-b]pyridine 74420-00-1 C₈H₈N₂ 132.17 Core without amine
(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine 867140-61-2 C₈H₉N₃ 147.18 [2,3-c] fusion
N-Methyl(thieno[2,3-b]pyridin-2-yl)methanamine 1211443-61-6 C₉H₁₁N₂S 193.26 Thieno core

Biological Activity

(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine, a compound belonging to the pyrrolopyridine family, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H11N3C_9H_{11}N_3, with a molecular weight of approximately 161.21 g/mol. The compound features a pyrrolopyridine core, which is known for its diverse biological activities.

1. Fibroblast Growth Factor Receptor (FGFR) Inhibition

Recent studies have highlighted the role of pyrrolopyridine derivatives in inhibiting FGFRs, which are implicated in various cancers. For instance, a study reported that derivatives of this compound exhibited significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values ranging from 7 nM to 712 nM. Specifically, one derivative demonstrated potent anti-proliferative effects on breast cancer cells (4T1), inducing apoptosis and inhibiting cell migration and invasion .

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that certain derivatives exhibit formidable antibacterial activity against Gram-positive bacteria. For example, compounds derived from the pyrrolopyridine scaffold showed minimum inhibitory concentrations (MICs) as low as 0.20 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Summary of Biological Activities

Activity TypeTarget/OrganismIC50/MIC ValuesReference
FGFR InhibitionFGFR1, FGFR2, FGFR37 nM - 712 nM
AntibacterialMRSA0.20 µg/mL
AntiproliferativeBreast Cancer Cells (4T1)Significant inhibition
Inhibition of Migration/InvasionBreast Cancer Cells (4T1)Significant reduction

Case Study: Anticancer Activity

In a notable study focusing on the anticancer properties of pyrrolopyridine derivatives, researchers synthesized a series of compounds and evaluated their effects on breast cancer cell lines. The lead compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways. This highlights the therapeutic potential of such compounds in cancer treatment .

Q & A

Basic: What synthetic routes are most reliable for producing (4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine with high purity?

The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, a modified procedure involves starting with 4-chloro-pyrrolopyridine derivatives and reacting them with methylamine under Pd-catalyzed conditions (e.g., Suzuki coupling for aryl substitutions) . Key steps include:

  • Nitration and Halogenation : Introduce functional groups at specific positions using HNO₃ or halogenating agents at controlled temperatures (0°C to rt) to avoid byproducts .
  • Amine Coupling : Optimize reaction time and solvent (e.g., DMSO or dioxane) to achieve >75% yield, as seen in analogous pyrrolopyridine syntheses .
  • Purification : Use column chromatography with silica gel and validate purity via HPLC (>95%) .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) resolves methyl and pyrrolopyridine protons. For example, NH protons appear at δ ~11.98 ppm, while aromatic protons resonate between δ 6.97–8.21 ppm .
  • HRMS : Confirm molecular weight (e.g., calcd. 394.1794 vs. obs. 394.1783) .
  • X-ray Crystallography : Resolves regiochemistry and hydrogen-bonding patterns, critical for validating synthetic accuracy .

Advanced: How can regioselectivity challenges during nitration or halogenation of the pyrrolo[2,3-b]pyridine core be addressed?

Regioselectivity is influenced by electronic and steric factors:

  • Directed Metalation : Use LDA or TMPLi to deprotonate specific positions before introducing electrophiles .
  • Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc groups) to direct nitration to the 4-methyl position .
  • Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide experimental design .

Advanced: What structural analogs of this compound show promising biological activity, and how are SAR studies designed?

  • CRF-1 Receptor Antagonists : Analogs like 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones exhibit nanomolar affinity. Replace the methanamine group with morpholine or piperazine to modulate lipophilicity and binding .
  • Riboswitch Targeting : Thiadiazole or thienopyridine substitutions (e.g., as in ’s compound 9) improve RNA-binding affinity. Use SPR or ITC to measure KD values .
  • In Vivo Testing : Assess pharmacokinetics (e.g., logP, metabolic stability) in rodent models to prioritize lead compounds .

Advanced: How can computational tools predict synthetic feasibility or metabolic stability for derivatives?

  • Retrosynthetic Planning : Use databases like Pistachio or Reaxys to identify feasible routes (e.g., amine alkylation or cross-couplings) .
  • ADME Prediction : Tools like SwissADME calculate logS (solubility) and CYP450 inhibition risks. For example, adding electron-withdrawing groups (e.g., -CF₃) may enhance metabolic stability .

Advanced: How to resolve contradictions in reported synthetic yields or biological activities across studies?

  • Reproduce Conditions : Verify catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvent purity, and reaction time. achieved 77% yield with naphthalen-1-ylmethanamine, but lower yields may arise from trace moisture .
  • Validate Assays : Compare IC₅₀ values using standardized protocols (e.g., FRET vs. radioligand binding for receptor affinity) .

Basic: What crystallographic data are available to inform drug design?

Single-crystal X-ray structures (e.g., CCDC entries) reveal bond angles and packing motifs. For example, dihedral angles between pyrrolopyridine and substituents influence π-π stacking in protein binding pockets .

Advanced: How to validate analytical methods for detecting trace impurities in bulk samples?

  • LC-MS/MS : Use a C18 column (gradient: 5–95% MeCN/H₂O) with MRM transitions to identify byproducts (e.g., dehalogenated or oxidized species) .
  • Limit of Detection (LOD) : Spike samples with 0.1% impurities and validate recovery rates ≥90% .

Basic: What strategies are used to design stable analogs for in vivo studies?

  • Salt Formation : Hydrochloride salts improve solubility (e.g., (4-Bromopyridin-2-yl)methanamine hydrochloride) .
  • Prodrug Approaches : Esterify the methanamine group to enhance bioavailability .

Advanced: How to address instability of the free amine group during storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent oxidation .
  • Stabilizing Excipients : Co-formulate with cyclodextrins or antioxidants (e.g., BHT) to extend shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.